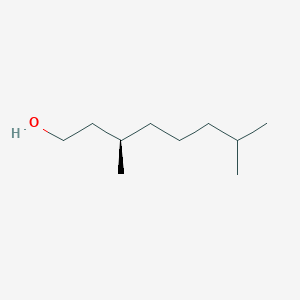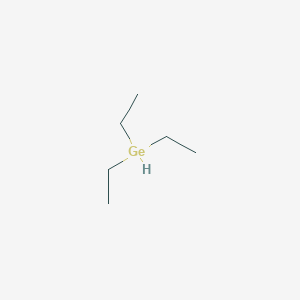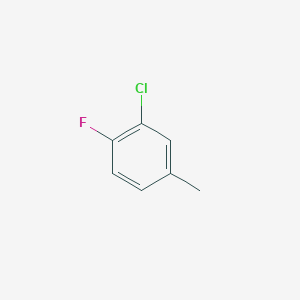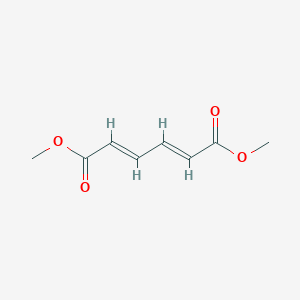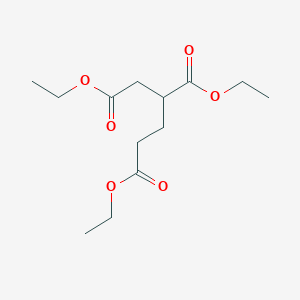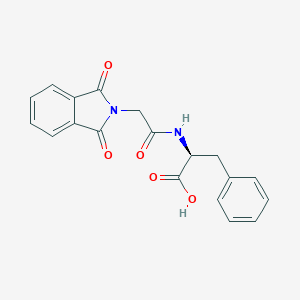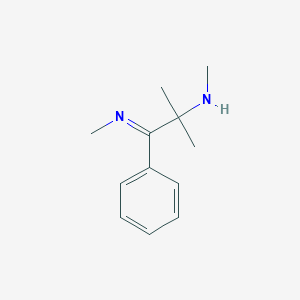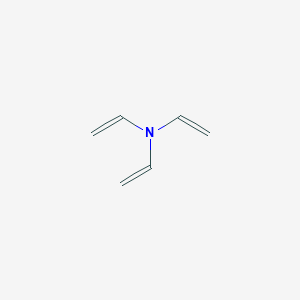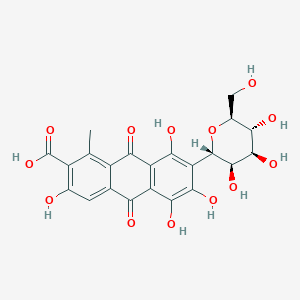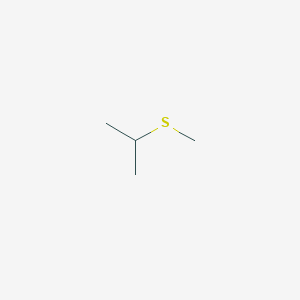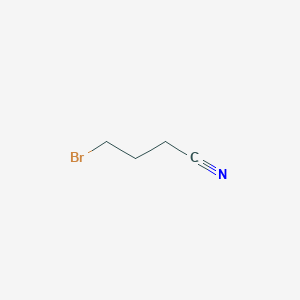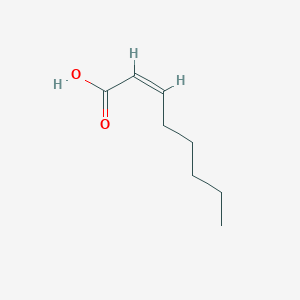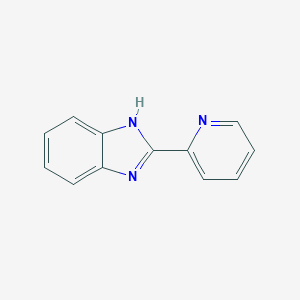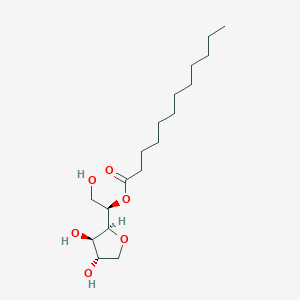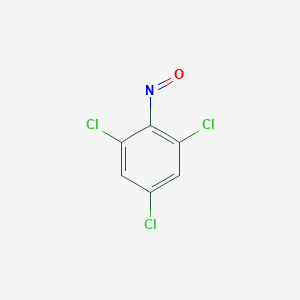
1,3,5-Trichloro-2-nitrosobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trichloro-2-nitrosobenzene (TCNB) is a synthetic compound that is widely used in scientific research. It is a yellowish crystalline solid that is soluble in organic solvents such as chloroform and acetone. TCNB is a potent oxidizing agent that is commonly used as a reagent for the determination of reducing agents in biological samples.
作用機序
1,3,5-Trichloro-2-nitrosobenzene is a potent oxidizing agent that reacts with thiol groups in proteins and other biomolecules. The reaction leads to the formation of disulfide bonds and other oxidative modifications. 1,3,5-Trichloro-2-nitrosobenzene-induced modifications can affect the structure and function of proteins, leading to changes in cellular signaling pathways and other physiological processes.
生化学的および生理学的効果
1,3,5-Trichloro-2-nitrosobenzene-induced oxidative modifications can affect the structure and function of proteins, leading to changes in cellular signaling pathways and other physiological processes. In addition, 1,3,5-Trichloro-2-nitrosobenzene can induce DNA damage and lipid peroxidation, which can lead to cell death and tissue damage. 1,3,5-Trichloro-2-nitrosobenzene has been shown to induce oxidative stress in a variety of biological systems, including cells, tissues, and whole organisms.
実験室実験の利点と制限
1,3,5-Trichloro-2-nitrosobenzene is a potent and specific oxidizing agent that is widely used in scientific research. It is relatively easy to synthesize and purify, and it can be used in a variety of experimental systems. However, 1,3,5-Trichloro-2-nitrosobenzene is also highly toxic and must be handled with care. In addition, 1,3,5-Trichloro-2-nitrosobenzene-induced oxidative modifications can be complex and difficult to interpret, requiring careful experimental design and data analysis.
将来の方向性
There are many exciting directions for future research on 1,3,5-Trichloro-2-nitrosobenzene and its applications. One promising area is the development of new probes and reagents for the detection of oxidative stress in biological systems. Another area of interest is the use of 1,3,5-Trichloro-2-nitrosobenzene as a tool for studying the effects of oxidative stress on cellular signaling pathways and other physiological processes. Finally, there is a need for further studies on the toxicity and safety of 1,3,5-Trichloro-2-nitrosobenzene, particularly in the context of its use in laboratory experiments.
合成法
1,3,5-Trichloro-2-nitrosobenzene is synthesized by the reaction of 1,3,5-trichlorobenzene with sodium nitrite in the presence of hydrochloric acid. The reaction is carried out at low temperature and the product is purified by recrystallization.
科学的研究の応用
1,3,5-Trichloro-2-nitrosobenzene is widely used in scientific research as a reagent for the determination of reducing agents in biological samples. It is also used as a probe for the detection of oxidative stress in cells and tissues. 1,3,5-Trichloro-2-nitrosobenzene reacts with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bonds and other oxidative modifications. The extent of 1,3,5-Trichloro-2-nitrosobenzene-induced modifications can be used as a measure of oxidative stress in biological systems.
特性
CAS番号 |
1196-13-0 |
|---|---|
製品名 |
1,3,5-Trichloro-2-nitrosobenzene |
分子式 |
C6H2Cl3NO |
分子量 |
210.4 g/mol |
IUPAC名 |
1,3,5-trichloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2H |
InChIキー |
ASVJEKOYAPBKKG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N=O)Cl)Cl |
正規SMILES |
C1=C(C=C(C(=C1Cl)N=O)Cl)Cl |
その他のCAS番号 |
1196-13-0 |
同義語 |
1,3,5-trichloro-2-nitrosobenzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



